2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of nicotinonitrile derivatives, including compounds similar to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile," involves condensation reactions, Michael additions, and reactions with malononitrile under specific conditions. For example, Greiner-Bechert and Otto (1992) discussed the synthesis of phenylenebis((thienyl/furyl)nicotinonitrile) derivatives through condensation and reaction with malononitrile, highlighting the intricate synthesis pathways for related compounds (Greiner-Bechert & Otto, 1992).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is characterized by their dihedral angles, non-planarity, and hydrogen bonding, contributing to their stability and reactivity. Fun et al. (2010) detailed the molecular structure of a nicotinonitrile derivative, showing dihedral angles and hydrogen bonding patterns, which are crucial for understanding the compound's interactions and reactivity (Fun et al., 2010).
Chemical Reactions and Properties
Nicotinonitrile derivatives undergo various chemical reactions, including unexpected C–S bond cleavage in hydrazination processes, as observed by Nordin et al. (2016). Such reactions are critical for synthesizing acyl hydrazides from esters, providing insights into the compound's chemical behavior and potential for further chemical modifications (Nordin et al., 2016).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, including their solvatochromic effects and fluorescence, are of interest for material science applications. Ahipa et al. (2014) reported on the synthesis, crystal structure, and photophysical studies of a nicotinonitrile derivative, highlighting its good absorption, fluorescence properties, and positive solvatochromic effect, which are essential for understanding the compound's suitability in various applications (Ahipa et al., 2014).
Scientific Research Applications
Catalytic Reactions and Synthesis Mechanisms
- Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides demonstrates the utility of related compounds in facilitating reactions with high enantioselectivity, shedding light on the enhanced reactivity attributed to intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).
- Research on the unexpected cleavage of C–S bonds during the hydrazination of similar compounds highlights the complex mechanisms and potential for discovering new pathways in organic synthesis (Nordin, Ariffin, Daud, & Sim, 2016).
Material Science and Chemical Properties
- Studies on graphitic carbon nitrides (g-C3N4) prepared from thiourea reveal their distinct microstructures and isoelectric points, which influence adsorption activity, indicating potential applications in environmental cleanup and filtration technologies (Zhu, Xia, Ho, & Yu, 2015).
- The ammoxidation process, catalyzed heterogeneously, serves as a valuable tool for one-step synthesis of nitriles, including compounds related to "2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile." This demonstrates the significance of such compounds in the production of industrially important nitriles (Martin & Kalevaru, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S2/c1-13-4-6-14(7-5-13)12-22-18-15(11-19)8-9-16(20-18)17-3-2-10-21-17/h2-10H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMQYFITHWPSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.